Sodium trinitrobenzenesulphonate

Vue d'ensemble

Description

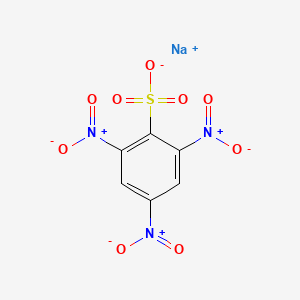

Sodium trinitrobenzenesulphonate is a chemical compound known for its strong oxidizing properties. It is derived from benzenesulfonic acid with three nitro groups attached at the 2, 4, and 6 positions. This compound is used in various scientific research applications due to its reactivity and unique chemical properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium trinitrobenzenesulphonate can be synthesized through a catalytic sulfonation process. This involves adding a sodium tungstate catalyst to nitrobenzene, followed by the dropwise addition of sulfur trioxide at temperatures between 80-100°C. The mixture is then heated to 100-120°C for 2-4 hours to complete the sulfonation reaction. The resulting sulfonation liquid is diluted with water, filtered, and neutralized with an alkali. The final product is obtained after drying .

Industrial Production Methods: In industrial settings, the production of this compound follows similar steps but on a larger scale. The process ensures minimal byproduct formation and efficient recycling of excess nitrobenzene, making it environmentally friendly .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium trinitrobenzenesulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation Reactions: Typically involve reducing agents and can lead to vigorous reactions culminating in detonation.

Substitution Reactions: Often occur in the presence of bases and can result in explosive tendencies due to the multiple nitro groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while substitution reactions can yield substituted aromatic compounds .

Applications De Recherche Scientifique

Protein Analysis

Quantification of Amino Groups:

TNBS is widely utilized as a reagent for the quantification of primary amino groups in proteins. The reaction of TNBS with amino groups results in the formation of a highly chromogenic derivative that can be measured spectrophotometrically at 335 nm. This method is sensitive and allows for the determination of free amino groups in various biological samples.

- Methodology:

- Samples are typically dissolved in a reaction buffer (0.1 M sodium bicarbonate, pH 8.5).

- A solution of TNBS is added to the samples, followed by incubation.

- The absorbance is measured to quantify the amino groups based on a standard curve generated from known concentrations of an amine-containing compound .

Applications:

- This technique has been employed in various studies to analyze protein modifications and interactions, providing insights into protein structure and function .

Immunological Research

Modeling Inflammatory Bowel Disease:

TNBS is used to induce colitis in laboratory animals, serving as a model for studying inflammatory bowel diseases (IBD) and post-infectious irritable bowel syndrome. The induction of colitis allows researchers to investigate the underlying mechanisms of these conditions and test potential therapeutic interventions.

- Mechanism:

Electrophysiological Studies

Effects on Ion Channels:

Research has shown that TNBS can affect sodium currents in voltage-clamped frog skeletal muscle fibers. Specifically, TNBS modifies the surface charges on sodium channels, leading to shifts in voltage dependence for sodium current activation and inactivation.

- Findings:

Chemical Modification of Biomolecules

Covalent Modification:

TNBS has been explored for its ability to covalently modify biomolecules such as antibodies while retaining their antigen-binding activity. This property is particularly useful for developing targeted therapeutics and enhancing the efficacy of immunoassays.

- Applications:

Safety Considerations

Due to its explosive nature when mixed with reducing agents or bases, handling TNBS requires stringent safety precautions. It is essential to work under controlled conditions and avoid direct contact with skin or inhalation of vapors. In case of spills or exposure, immediate evacuation and proper emergency protocols must be followed .

Mécanisme D'action

The mechanism by which sodium trinitrobenzenesulphonate exerts its effects involves its strong oxidizing properties. It can neutralize peptide terminal amino groups by reacting with them, leading to the formation of stable products. The compound’s oxidative nature also makes it effective in inducing inflammatory responses in biological systems .

Comparaison Avec Des Composés Similaires

Picric Acid: Another nitroaryl compound with strong oxidizing properties.

Trinitroanisole: Similar in structure but with different functional groups.

Uniqueness: Sodium trinitrobenzenesulphonate is unique due to its specific combination of nitro and sulfonic acid groups, which confer distinct reactivity and applications. Its ability to neutralize peptide terminal amino groups and induce colitis in laboratory models sets it apart from other similar compounds .

Activité Biologique

Sodium trinitrobenzenesulphonate (STB) is a nitroaryl compound primarily known for its strong oxidative properties and applications in biochemical research. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular processes, and relevance in disease models.

This compound, or 2,4,6-trinitrobenzenesulfonic acid (TNBS), has the chemical formula . It is characterized by three nitro groups that confer significant oxidative capabilities. The primary mechanism of action involves the reaction with amino groups in proteins and peptides, leading to the formation of chromogenic derivatives. This property is utilized in various assays to quantify free amino groups in biological samples .

Oxidative Properties

The oxidative nature of STB allows it to participate in various chemical reactions:

- Oxidation : It can oxidize reducing agents, impacting cellular redox states.

- Substitution Reactions : STB can undergo electrophilic aromatic substitution, affecting the reactivity of aromatic compounds .

Induction of Colitis

One of the most significant applications of STB is its use in inducing colitis in laboratory animals. This model is pivotal for studying inflammatory bowel disease (IBD) and post-infectious irritable bowel syndrome. The administration of TNBS leads to localized inflammation and mucosal injury, mimicking human IBD conditions .

- Case Study : In a study investigating TNBS-induced colitis, rats were administered TNBS rectally, resulting in significant inflammation characterized by increased levels of inducible nitric oxide synthase (iNOS) and apoptosis in colon epithelial cells. The findings indicated that peroxynitrite, a product formed during inflammation, played a critical role in mediating cell death.

Effects on Ion Channels

Research has shown that STB affects sodium channel currents in frog skeletal muscle fibers. The application of TNBS shifted the voltage dependence of sodium current inactivation to more hyperpolarized potentials. This irreversible modification suggests that STB alters membrane surface charges by reacting with amino groups on sodium channels, impacting their function .

Safety and Toxicological Considerations

While STB has valuable applications in research, it poses several health hazards due to its reactivity and potential toxicity:

- Acute Effects : Exposure can cause skin and eye irritation, respiratory issues, and potential systemic toxicity.

- Chronic Effects : Long-term exposure effects remain poorly understood; however, it has not been tested for carcinogenicity or reproductive toxicity .

Comparative Analysis with Similar Compounds

| Compound | Chemical Formula | Primary Use | Biological Activity |

|---|---|---|---|

| This compound | C6H2N3NaO9S | Inducing colitis models | Alters ion channel activity; induces apoptosis |

| Picric Acid | C6H3N3O7 | Explosives; dye manufacturing | Strong oxidizing agent; similar reactivity |

| Trinitroanisole | C9H8N4O3 | Production of dyes and explosives | Moderate oxidative properties; less biological use |

Propriétés

IUPAC Name |

sodium;2,4,6-trinitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O9S.Na/c10-7(11)3-1-4(8(12)13)6(19(16,17)18)5(2-3)9(14)15;/h1-2H,(H,16,17,18);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGJACBPALRHNG-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N3NaO9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5400-70-4 | |

| Record name | Sodium trinitrobenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.